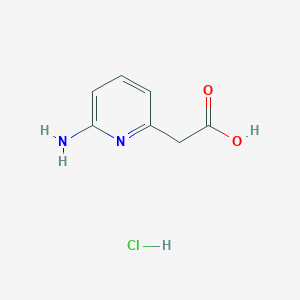

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(6-aminopyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFDIFMZMXNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965308-87-5 | |

| Record name | 2-Pyridineacetic acid, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to (6-Amino-pyridin-2-yl)-acetic acid hydrochloride involves the acetylation of 6-amino-2-pyridinecarboxylic acid followed by conversion to the hydrochloride salt.

- Starting Material: 6-Amino-2-pyridinecarboxylic acid (also known as 6-amino-pyridin-2-yl acetic acid precursor).

- Acetylation: The amino group at the 6-position is reacted with acetic anhydride under controlled conditions to introduce the acetic acid moiety. This reaction is typically catalyzed by pyridine, which acts both as a base and a nucleophilic catalyst to facilitate acetylation.

- Hydrochloride Salt Formation: After acetylation, the product is treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound's solubility and stability, which is important for subsequent applications.

- Temperature control is critical, often maintained at mild to moderate temperatures (e.g., 0–50°C) to prevent side reactions.

- Reaction time varies but generally ranges from several hours to overnight to ensure complete conversion.

- Solvents such as dichloromethane or acetone may be used to dissolve reactants and facilitate the reaction.

This synthetic route is scalable and adaptable for industrial production, where larger reactors with precise temperature and pressure controls are employed to optimize yield and purity.

Industrial Production Methods

Industrial-scale synthesis follows the laboratory synthetic route with modifications for efficiency and safety:

- Use of industrial-grade reagents and solvents.

- Optimization of reaction parameters such as reagent concentration, temperature, and reaction time to maximize yield.

- Continuous monitoring of reaction progress using chromatographic techniques.

- Purification steps including crystallization and filtration to isolate the hydrochloride salt in high purity.

- Strict adherence to safety protocols due to the hazardous nature of reagents and the compound itself.

The industrial process typically involves sequential addition of reagents with intermediate purification steps to ensure batch-to-batch consistency.

Preparation of In Vivo Formulations (Solution Preparation)

For biological and pharmacological research, this compound is often prepared as a stock solution or in vivo formulation:

- Stock Solutions: Prepared by dissolving a precise amount of the compound in solvents such as dimethyl sulfoxide (DMSO), followed by dilution with solvents like polyethylene glycol 300 (PEG300), Tween 80, corn oil, or distilled water to achieve desired concentrations.

- Preparation Steps:

- Dissolve the compound in DMSO to create a master stock solution.

- Sequentially add co-solvents (PEG300, Tween 80, corn oil, ddH2O) with mixing and clarification at each step.

- Use physical methods such as vortexing, ultrasound, or mild heating to aid dissolution.

- Ensure clarity of solution before proceeding to the next solvent addition to avoid precipitation.

Example Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.3019 | 26.5097 | 53.0195 |

| 5 mM Solution Volume (mL) | 1.0604 | 5.3019 | 10.6039 |

| 10 mM Solution Volume (mL) | 0.5302 | 2.6510 | 5.3019 |

This method ensures reproducibility and accuracy in dosing for in vivo experiments.

Alternative Synthetic Approaches and Related Methods

While the primary synthesis involves acetylation of 6-amino-2-pyridinecarboxylic acid, related literature suggests alternative methods for preparing derivatives or intermediates:

- Use of substituted 2-bromoacetophenones and aminothiazole derivatives in acetone under reflux conditions to form related acetic acid derivatives, which may be adapted for pyridine analogs.

- Preparation of amino-substituted pyridine derivatives via acetylation and subsequent hydrolysis steps, with careful pH control during work-up to isolate the desired acid or salt forms.

These alternative methods provide insights into potential modifications or optimizations of the preparation process but are less commonly applied for direct synthesis of this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Scale | Notes |

|---|---|---|---|---|

| Acetylation of 6-amino-2-pyridinecarboxylic acid | Acetic anhydride, Pyridine, HCl | Mild temp (0–50°C), several hours | Lab & Industrial | Produces hydrochloride salt with high purity |

| Industrial Scale Synthesis | Industrial-grade reagents, controlled reactors | Optimized temp & pressure | Large scale | Ensures batch consistency and purity |

| In Vivo Formulation Preparation | DMSO, PEG300, Tween 80, Corn oil, ddH2O | Sequential solvent addition, physical mixing | Research scale | Ensures clear, stable stock solutions |

| Alternative Synthetic Routes | 2-bromoacetophenone derivatives, aminothiazole | Reflux in acetone, pH control | Lab scale | Used for related compounds, not direct synthesis |

Research Findings on Preparation

- The acetylation route is well-established and reproducible, yielding the compound with purity suitable for pharmaceutical research.

- The hydrochloride salt form improves solubility and stability, important for biological assays.

- Preparation of stock solutions requires careful solvent handling and stepwise addition to maintain solubility and prevent precipitation.

- Industrial methods emphasize process control and safety due to the compound’s hazardous nature.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the amino group.

Substitution: Esters or amides formed from the substitution of the acetic acid moiety.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with tailored properties.

Biology

- Enzyme Interactions : It is employed in studies related to enzyme interactions and protein-ligand binding. The compound's ability to modulate enzyme activity by binding to active sites is crucial in understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Medicine

- Therapeutic Potential : Research indicates that (6-Amino-pyridin-2-yl)-acetic acid hydrochloride may exhibit anti-inflammatory and antimicrobial properties. It has been investigated as a potential treatment for conditions that require modulation of inflammatory responses or microbial infections .

- Cardiovascular Applications : Recent studies suggest its utility in treating conditions associated with thrombosis and hypercoagulability by inhibiting specific enzymes like TAFIa (thrombin-activatable fibrinolysis inhibitor). This application underscores its potential in managing cardiovascular diseases .

Industry

- Pharmaceuticals and Agrochemicals : The compound is used in the production of pharmaceuticals and agrochemicals, highlighting its importance in industrial applications where chemical intermediates are essential for synthesizing active ingredients .

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit TAFIa activity. This inhibition was linked to reduced thrombus formation in animal models, suggesting its potential application in preventing thrombotic events during surgical procedures .

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

- N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide

- 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine

- 3-Amino-4,6-dimethyl-thieno(2,3-b)pyridine-2-carbonitrile

Comparison: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an acetic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets. Compared to similar compounds, it offers a distinct combination of reactivity and biological activity, making it valuable in diverse research applications.

Biological Activity

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride, a compound with the chemical formula CHClNO, has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

The compound is characterized by the presence of an amino group and a pyridine ring, which are critical for its biological interactions. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity : Studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC values indicate moderate cytotoxicity, suggesting potential as an anticancer agent .

- Antimicrobial Activity : Preliminary findings suggest that compounds related to (6-Amino-pyridin-2-yl)-acetic acid exhibit selective activity against certain pathogens, including Chlamydia .

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| HepG2 | 74.2 | Sorafenib | 20 |

| MDA-MB-231 | 27.1 | Doxorubicin | 10 |

These findings indicate that while this compound shows cytotoxic activity, it is less potent than established chemotherapeutic agents like sorafenib and doxorubicin .

The mechanism by which this compound exerts its cytotoxic effects may involve apoptosis induction in cancer cells. Flow cytometry assays have shown that treated cells exhibit characteristics typical of apoptotic processes, including DNA fragmentation and phosphatidylserine exposure .

Case Studies

- Anticancer Activity : In a study focusing on novel pyridine derivatives, this compound was tested alongside other compounds for their ability to inhibit cancer cell proliferation. Results indicated that while it has promising activity, further structural modifications could enhance its efficacy .

- Antimicrobial Properties : Another investigation assessed the compound's activity against Chlamydia spp. The results indicated that it could be a potential lead compound for developing new antimicrobial agents due to its selective inhibition of bacterial growth compared to control antibiotics .

Q & A

Q. What synthetic routes are recommended for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride?

The synthesis of pyridine-derived hydrochlorides typically involves coupling reactions between pyridine precursors and acetic acid derivatives, followed by hydrochlorination. For example, analogous compounds like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3) are synthesized via nucleophilic substitution or esterification, followed by acid hydrolysis to yield the carboxylic acid hydrochloride . Key steps include:

- Coupling : Use of carbodiimide reagents (e.g., EDC) to activate carboxyl groups for amide or ester bond formation .

- Hydrochlorination : Treatment with HCl gas or concentrated hydrochloric acid to protonate the amine group and precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures to enhance purity .

Q. What safety protocols are critical when handling this compound?

Based on safety data for structurally similar hydrochlorides:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure (P260 in ).

- Ventilation : Use fume hoods to avoid inhalation of dust (H332 hazard ).

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Which spectroscopic methods are optimal for structural characterization?

- NMR Spectroscopy : Dissolve in D₂O or deuterated DMSO to observe proton environments. For example, ethyl 2-((2-methoxyethyl)amino)acetic acid hydrochloride (a structurally related compound) was characterized via ¹H NMR in D₂O, revealing splitting patterns for the pyridine ring and acetic acid moiety .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., molecular ion peaks for C₉H₁₀Cl₂N₂O₃ at m/z 265.09 ).

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate electron distribution in the pyridine ring to predict nucleophilic/electrophilic sites for binding .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, pyridine derivatives are studied for binding to IL-6 or MMP3 proteins in biochemical assays .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles based on logP and hydrogen-bonding capacity .

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

- Purity Verification : Confirm sample homogeneity via HPLC (e.g., using C18 columns with UV detection at 254 nm ).

- Polymorphism Screening : Test recrystallization in different solvents (e.g., methanol vs. acetonitrile) to identify alternative crystal forms .

- Dynamic NMR : Probe temperature-dependent conformational changes if NMR signals suggest flexibility .

Q. What strategies improve solubility for in vitro assays?

- pH Adjustment : Use phosphate-buffered saline (PBS, pH 7.4) or acetate buffer (pH 4.5) to enhance solubility of the hydrochloride salt .

- Co-solvents : Add DMSO (≤5% v/v) or cyclodextrins to solubilize hydrophobic moieties without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) to the pyridine ring to increase hydrophilicity .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 1–4 weeks and monitor decomposition via LC-MS .

- Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products .

- pH Stability Profiling : Measure degradation kinetics in buffers ranging from pH 2–9 to identify optimal storage conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.